tert-Butyl 3-hydroxypyrrolidine-3-carboxylate
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Overview
Description
tert-Butyl 3-hydroxypyrrolidine-3-carboxylate: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a solid compound with a molecular weight of 187.24 g/mol and a molecular formula of C9H17NO3 . This compound is often used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing tert-Butyl 3-hydroxypyrrolidine-3-carboxylate involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate. The reaction is typically carried out in the presence of a base such as N,N-diisopropylethylamine in a solvent like methylene chloride at low temperatures . Another method involves the use of sodium hydride and methyl iodide in tetrahydrofuran at 0°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) is used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of diketones, while substitution with methyl iodide can produce methylated derivatives .
Scientific Research Applications
tert-Butyl 3-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a biochemical reagent in life science research.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In oxidation reactions, it can donate electrons to oxidizing agents, leading to the formation of oxidized products .
Comparison with Similar Compounds
tert-Butyl 3-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the tert-butyl group and the hydroxypyrrolidine ring in this compound makes it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl 3-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(12)4-5-10-6-9/h10,12H,4-6H2,1-3H3 |
InChI Key |
JHDLCDUFSGDHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)O |
Origin of Product |
United States |
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